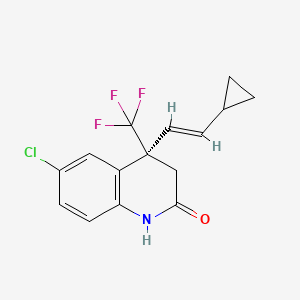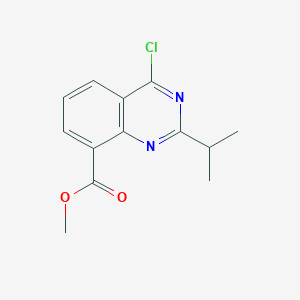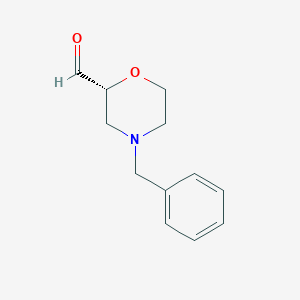
(R)-4-(Phenylmethyl)-2-morpholinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a morpholine ring, a phenylmethyl group, and an aldehyde functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde typically involves the reaction of ®-4-(Phenylmethyl)-2-morpholinecarboxylic acid with a reducing agent such as lithium aluminum hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aldehyde group. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of ®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: ®-4-(Phenylmethyl)-2-morpholinecarboxylic acid.
Reduction: ®-4-(Phenylmethyl)-2-morpholinecarbinol.
Substitution: Various substituted derivatives of the phenylmethyl group, depending on the specific reaction conditions.
Scientific Research Applications
®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Applied in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of ®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The phenylmethyl group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(Phenylmethyl)-2-morpholinecarboxylic acid
- ®-4-(Phenylmethyl)-2-morpholinecarbinol
- ®-4-(Phenylmethyl)-2-morpholinecarboxamide
Uniqueness
®-4-(Phenylmethyl)-2-morpholinecarboxaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. The aldehyde group allows for a wider range of chemical transformations, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2R)-4-benzylmorpholine-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/t12-/m1/s1 |
InChI Key |
MFMQDDHBWDYTLL-GFCCVEGCSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C=O |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


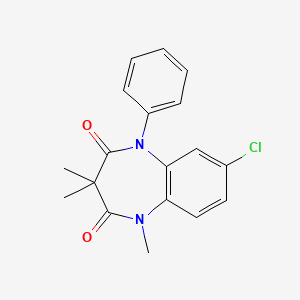
![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)

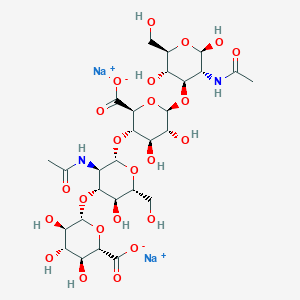
![(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13854564.png)

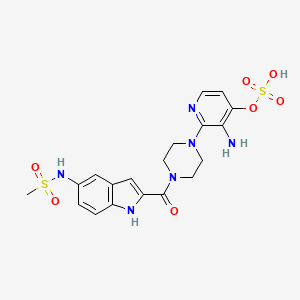
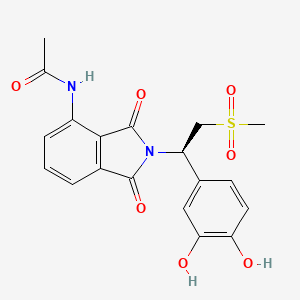
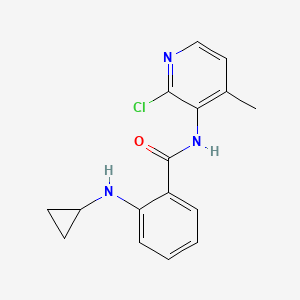
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
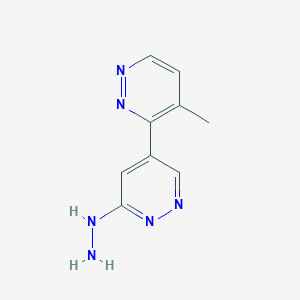
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
